molecular formula C9H10FN3 B2952355 1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine CAS No. 1179674-78-2

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine

Cat. No.: B2952355
CAS No.: 1179674-78-2
M. Wt: 179.198
InChI Key: LXJWNQPNZUXFKN-UHFFFAOYSA-N
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Description

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine is a synthetic benzimidazole derivative intended for Research Use Only. This compound features a fluorine atom at the 4-position of the benzodiazole ring system, a modification often employed in medicinal chemistry to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. As part of the benzimidazole chemical family, which is known to be a privileged scaffold in drug discovery, this compound serves as a valuable building block for the synthesis of more complex molecules and as a core structure in the development of pharmacologically active agents (Getschman AE et al., unpublished results, as cited in PMC article ). Related fluoro-substituted benzimidazole compounds are frequently investigated as potential ligands for protein-protein interactions (PPIs), which are challenging yet attractive targets in drug discovery for diseases such as metastatic cancer . The ethyl group at the 1-position and the amine at the 2-position provide key sites for further chemical functionalization, allowing researchers to explore structure-activity relationships. The molecular formula for the core structure is C9H10FN3, with an approximate molecular weight of 179.19 g/mol, based on data from closely related isomers . This product is offered as a powder and should be stored at room temperature. As with all compounds of this nature, researchers should consult the relevant safety data sheet (SDS) prior to use. American Elements and other suppliers provide such compounds in various volumes and purities to support scientific research .

Properties

IUPAC Name

1-ethyl-4-fluorobenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-2-13-7-5-3-4-6(10)8(7)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJWNQPNZUXFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC=C2)F)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired benzodiazole derivative . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms involved .

Comparison with Similar Compounds

Substituent Variations in Benzimidazole Derivatives

Key analogs differ in substituent positions and functional groups, impacting physicochemical properties and biological activity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine Ethyl (1), F (4), NH₂ (2) C₉H₁₀FN₃ 195.65 (calc) Enhanced lipophilicity; potential G4 binder
1H-1,3-benzodiazol-2-amine (base structure) None C₇H₇N₃ 133.15 (GCMS) Precursor for derivatives; antituberculosis activity
5-Chloro-1-ethyl-1H-1,3-benzodiazol-2-amine Ethyl (1), Cl (5), NH₂ (2) C₉H₁₀ClN₃ 195.65 Increased halogen size; altered electronic profile
6-Fluoro-1H-benzimidazol-2-amine F (6), NH₂ (2) C₇H₆FN₃ 151.14 Fluorine at 6-position; possible RNA/DNA binding
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine 4-Methoxyphenyl (1), NH₂ (2) C₁₄H₁₃N₃O 239.28 Aromatic substituent; enhanced π-π interactions
BPBA (N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine) Dual benzimidazole linkage C₁₈H₁₃N₅ 305.33 TERRA G4 stabilization; RNA/DNA binding

Impact of Substituents on Properties

  • Fluorine vs.
  • Ethyl vs. Aromatic Groups : The ethyl group at position 1 increases lipophilicity compared to the 4-methoxyphenyl group in , which may enhance membrane permeability .
  • Positional Isomerism : Fluorine at position 4 (target) vs. 6 () alters steric and electronic effects, influencing binding to biological targets like G-quadruplexes .

Biological Activity

1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine is a compound belonging to the benzodiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

  • Molecular Formula : C9H9FN2
  • Molecular Weight : 168.18 g/mol
  • CAS Number : 1179674-78-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The fluorine substitution enhances its lipophilicity and may influence its binding affinity to targets.

Anticancer Properties

Several studies have explored the anticancer potential of benzodiazole derivatives, including this compound. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)10.5
MCF7 (breast cancer)15.0
A549 (lung cancer)12.3

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Neuropharmacological Effects

Research indicates that benzodiazole derivatives can also exhibit neuroprotective effects. The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes. In animal models, compounds similar to this compound have demonstrated potential in reducing symptoms associated with neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in Molecules reported that a series of benzodiazole derivatives showed significant anti-proliferative activity against multiple cancer cell lines. The study concluded that the introduction of electron-withdrawing groups, such as fluorine, enhanced the compounds' effectiveness against cancer cells .

Study 2: Neuroprotective Effects

Another investigation evaluated the neuroprotective properties of various benzodiazole derivatives in a mouse model of Alzheimer’s disease. The results indicated that these compounds could reduce amyloid-beta accumulation and improve cognitive function .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at the benzodiazole ring significantly impact the biological activity of these compounds. Substituents such as halogens (e.g., fluorine) and alkyl groups can enhance binding affinity and selectivity for specific targets.

Substituent Effect on Activity
FluorineIncreases lipophilicity and potency
Ethyl groupEnhances solubility
Methyl groupModulates receptor interaction

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated precursors with ethylamine derivatives. Key steps include:
  • Reagent Selection : Use 4-fluoro-1,2-phenylenediamine derivatives as starting materials, reacting with ethyl isocyanate or ethyl carbamate under reflux conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C enhance reaction rates. Ethanol or methanol may be used for recrystallization to improve purity .
  • Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction completion. Yield optimization (~60–75%) requires strict temperature control and inert atmospheres to prevent side reactions .

Table 1 : Example Reaction Conditions

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Cyclization4-Fluoro-1,2-phenylenediamine, ethyl carbamateDMF901268
PurificationEthanolRT2495% purity

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
  • NMR Analysis : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions. The ethyl group exhibits triplet splitting (~1.3 ppm), while the fluorine atom shows coupling with aromatic protons .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles. For example, the C-F bond length is typically 1.34–1.37 Å, consistent with aromatic fluorination .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., hydrogen bonding ambiguities) be resolved during refinement?

  • Methodological Answer : Ambiguities arise in locating hydrogen atoms in electron density maps. Best practices include:
  • Restrained Refinement : Use SHELXL to apply distance restraints (e.g., N–H = 0.90 Å) and isotropic displacement parameters (Uiso=1.2UeqU_{\text{iso}} = 1.2U_{\text{eq}}) for non-acidic hydrogens .
  • Validation Tools : Cross-check with PLATON or Mercury to ensure hydrogen-bonding networks align with chemical plausibility. For example, intermolecular N–H⋯N interactions in benzodiazoles typically form 6-membered rings .

Q. What strategies are recommended for assessing the compound’s pharmacological potential while minimizing false positives in bioassays?

  • Methodological Answer : To evaluate antimicrobial or anticancer activity:
  • Dose-Response Profiling : Test across a concentration range (0.1–100 µM) in cell lines (e.g., HepG2 or MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .
  • Counter-Screening : Rule out nonspecific cytotoxicity via lactate dehydrogenase (LDH) assays. For antimicrobial studies, combine MIC (Minimum Inhibitory Concentration) tests with time-kill assays to distinguish static vs. cidal effects .

Table 2 : Example Bioactivity Data (Hypothetical)

Assay TypeTargetIC50_{50}/MIC (µM)Selectivity Index
AnticancerHepG212.5 ± 1.23.8 (vs. HEK293)
AntibacterialS. aureus25.0 ± 2.1>10 (vs. mammalian cells)

Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The fluorine atom’s electronegativity alters electron density, affecting regioselectivity:
  • DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals. The LUMO is often localized near the fluorine, making C-4 prone to nucleophilic attack .
  • Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids. Fluorine at C-4 typically directs coupling to C-5/C-7 positions due to resonance effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in SAR studies?

  • Methodological Answer : Common pitfalls include overestimating ligand-receptor interactions. Mitigation strategies:
  • Multi-Method Docking : Compare AutoDock Vina, Glide, and Schrödinger results to identify consensus binding poses.
  • Free Energy Perturbation (FEP) : Refine binding affinity predictions using molecular dynamics simulations (e.g., Desmond) .
  • Experimental Cross-Check : Validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure actual binding constants .

Methodological Best Practices

  • Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) and include SHELXL refinement parameters in publications .
  • Bioactivity Studies : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw assay data in repositories like ChEMBL .

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